Acetylcholinesterase Inhibition Potency: Ricinine vs. Galantamine and Donepezil
Ricinine's acetylcholinesterase (AChE) inhibitory activity is substantially weaker than the clinical standard galantamine, a key point for experimental design. In a 2016 study, ricinine exhibited an IC50 of 54.5 µg/mL against AChE [1]. In contrast, galantamine, a standard positive control, consistently demonstrates IC50 values in the range of 0.31 to 1.27 µM (equivalent to approximately 0.09 to 0.37 µg/mL) in comparable in vitro assays [2][3]. Donepezil, another clinical AChE inhibitor, is even more potent, with an IC50 of 5.7 nM .
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 54.5 µg/mL |
| Comparator Or Baseline | Galantamine (IC50 range 0.31-1.27 µM); Donepezil (IC50 5.7 nM) |
| Quantified Difference | Ricinine is approximately 150- to 600-fold less potent than galantamine and orders of magnitude less potent than donepezil. |
| Conditions | In vitro enzyme inhibition assay. For ricinine: details from Khan et al., 2016. For galantamine: multiple standard assays. |
Why This Matters
This quantification is critical for researchers selecting ricinine as a weak AChE inhibitor for studying mechanisms beyond simple enzyme inhibition, or for applications where potent AChE blockade is undesirable.
- [1] Khan BR, Ghous T, Rasheed A, et al. Evaluation of anti-acetylcholinesterase activity and antioxidant potential of ricinine (a central nervous system stimulant) isolated from Ricinius communis L. J Chem Soc Pak. 2016;38(2):326-332. View Source
- [2] Sudeep HV, Venkatakrishna K, Patel D, et al. Relevance to the treatment of Alzheimer's disease. PMC - NIH. 2020. View Source
- [3] Satheeshkumar N, et al. Acetylcholinesterase enzyme inhibitory potential of ... 2010. View Source
